Benzo[a]pyrenetetrol II 1 -13C4
CAS No.:
Cat. No.: VC0200287
Molecular Formula: C₁₆¹³C₄H₁₆O₄
Molecular Weight: 324.31
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆¹³C₄H₁₆O₄ |
|---|---|
| Molecular Weight | 324.31 |
Introduction
Chemical Structure and Properties
Benzo[a]pyrenetetrol II 1 -13C4 is characterized by its specific molecular structure where four carbon atoms in the molecule are replaced with the stable isotope carbon-13 (¹³C). The compound maintains the hydroxyl groups of the parent compound while incorporating the isotopic labels.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆¹³C₄H₁₆O₄ |
| Molecular Weight | 324.31 g/mol |
| CAS Number | 61490-67-3 (parent compound) |
| Chemical Class | Polycyclic Aromatic Hydrocarbon (PAH) Metabolite |
| Isotopic Enrichment | ¹³C at 4 positions |
The molecular structure of Benzo[a]pyrenetetrol II 1 -13C4 features a polycyclic aromatic core with four hydroxyl groups attached to the saturated ring portion of the molecule. The four carbon-13 atoms are strategically positioned to provide optimal analytical detection while maintaining the chemical behavior of the non-labeled compound .
Physical Properties
The physical characteristics of Benzo[a]pyrenetetrol II 1 -13C4 closely resemble those of the non-labeled parent compound, with minor differences due to the isotopic substitution. The compound typically exists as a solid at room temperature and exhibits limited water solubility, consistent with its predominantly hydrocarbon structure despite the presence of hydroxyl groups .
Synthesis and Production
Isotopic Labeling Strategies
The synthesis of Benzo[a]pyrenetetrol II 1 -13C4 involves sophisticated isotopic labeling techniques. The production process typically begins with ¹³C-labeled precursors that are incorporated into the benzo[a]pyrene structure. The tetrol moiety is subsequently introduced through controlled hydroxylation reactions.
The general synthetic approach involves:
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Preparation of ¹³C-enriched building blocks
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Assembly of the polycyclic aromatic framework with isotopic labels in place
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Stereoselective hydroxylation to introduce the tetrol functionality
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Purification to ensure isotopic purity and chemical homogeneity
Applications in Research
Environmental Toxicology
Benzo[a]pyrenetetrol II 1 -13C4 serves as a crucial tool in environmental toxicology. As benzo[a]pyrene is a widespread environmental pollutant formed during incomplete combustion of organic materials, tracking its metabolic fate is essential for understanding its environmental impact .
The isotopically labeled compound enables:
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Precise quantification of environmental contamination levels
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Determination of metabolic pathways in various organisms
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Assessment of bioaccumulation patterns in ecological systems
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Evaluation of remediation strategies for contaminated environments
Metabolic Studies
One of the primary applications of Benzo[a]pyrenetetrol II 1 -13C4 is in metabolic investigations. The compound functions as an internal standard and tracer in studies examining the metabolism of benzo[a]pyrene in biological systems .
Key research applications include:
| Research Area | Application of Benzo[a]pyrenetetrol II 1 -13C4 |
|---|---|
| Cancer Research | Tracking metabolic activation of carcinogenic intermediates |
| Toxicokinetics | Measuring absorption, distribution, and clearance rates |
| Enzyme Studies | Investigating cytochrome P450-mediated metabolism |
| Species Comparison | Examining metabolic differences across species |
The isotope labeling allows researchers to distinguish between endogenous and exogenous compounds with identical chemical structures, providing crucial insights into metabolic transformations .
Analytical Chemistry Applications
In analytical chemistry, Benzo[a]pyrenetetrol II 1 -13C4 serves as a valuable internal standard for quantitative analyses. The four carbon-13 atoms create a distinct mass spectral signature that facilitates accurate quantification in complex biological and environmental matrices .
The compound is particularly useful in:
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Mass spectrometry-based quantitative analyses
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Method validation for environmental monitoring
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Quality control procedures for PAH metabolite detection
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Development of reference materials for analytical laboratories
Structural Variants and Related Compounds
Comparison with Non-labeled Compound
The non-labeled Benzo[a]pyrenetetrol II 1 shares identical chemical properties with its isotopically labeled counterpart. The parent compound has a molecular formula of C₂₀H₁₆O₄ and a molecular weight of 320.34 g/mol . The presence of carbon-13 in the labeled version increases the molecular weight to 324.31 g/mol without significantly altering chemical reactivity .
Other Isotopically Labeled Variants
Several other isotopically labeled variants of Benzo[a]pyrenetetrol exist, including:
| Compound | Isotopic Labeling | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzo[a]pyrenetetrol II 1 | None (parent) | C₂₀H₁₆O₄ | 320.34 |
| Benzo[a]pyrenetetrol II 1 -¹³C₄ | 4 carbon-13 atoms | C₁₆¹³C₄H₁₆O₄ | 324.31 |
| Benzo[a]pyrenetetrol II 1-d₈ | 8 deuterium atoms | C₂₀D₈H₈O₄ | 328.39 |
The deuterium-labeled variant (Benzo[a]pyrenetetrol II 1-d₈) differs from the carbon-13 labeled compound in both mass and certain physicochemical properties due to the kinetic isotope effect of deuterium .
Toxicological Significance
Carcinogenic Properties
Benzo[a]pyrenetetrol II 1 -¹³C₄, like its parent compound, is derived from benzo[a]pyrene, a known carcinogen. The tetrol form represents a detoxification product in the metabolic pathway of benzo[a]pyrene. While the parent PAH is carcinogenic, the tetrol metabolites are generally considered less toxic as they represent a detoxification pathway .
Studies utilizing this isotopically labeled compound have contributed significantly to understanding the mechanisms of benzo[a]pyrene carcinogenicity, particularly the formation of DNA adducts through metabolic activation.
Current Research Applications
Environmental Monitoring
Recent research has employed Benzo[a]pyrenetetrol II 1 -¹³C₄ in environmental monitoring studies to track the presence and transformation of benzo[a]pyrene in various ecosystems. The isotopically labeled compound provides a reliable internal standard for quantitative analysis of environmental samples .
Key research applications include:
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Assessment of PAH contamination in soil, water, and air
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Monitoring of remediation efforts in contaminated sites
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Evaluation of bioaccumulation in aquatic and terrestrial organisms
Biomarker Development
Benzo[a]pyrenetetrol II 1 -¹³C₄ has been instrumental in the development and validation of biomarkers for PAH exposure. As a metabolite of benzo[a]pyrene, the tetrol form can be detected in biological samples as an indicator of exposure to the parent compound .
The isotopically labeled variant serves as:
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An internal standard for quantification in biomarker studies
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A reference compound for method development
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A tool for investigating metabolism and excretion patterns
Future Research Directions
The continued development and application of Benzo[a]pyrenetetrol II 1 -¹³C₄ are expected to advance several areas of research:
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Integration with advanced analytical techniques such as high-resolution mass spectrometry for improved detection limits
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Expansion of metabolomics studies to understand broader impacts of PAH exposure
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Development of novel biomarkers for early detection of PAH-induced cellular changes
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Incorporation into environmental fate models to better predict PAH distribution and persistence
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